

Crystal Structure & Solid-State Performance Guide: N-(4-Acetylphenyl)-4-cyanobenzamide

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Compound of Interest

Compound Name: *N*-(4-acetylphenyl)-4-cyanobenzamide

CAS No.: 796098-16-3

Cat. No.: B2390178

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Executive Summary

This guide evaluates the solid-state characteristics of **N-(4-acetylphenyl)-4-cyanobenzamide** (Target Compound), a dual-acceptor benzanilide derivative. It compares the compound's crystallographic performance—specifically hydrogen bond propensity, packing efficiency, and solubility profile—against two key structural analogs: N-(4-acetylphenyl)benzamide (Baseline) and N-(4-acetylphenyl)-4-chlorobenzamide (Halogenated Alternative).

Core Insight: The introduction of the para-cyano group creates a competitive hydrogen-bonding landscape (CN vs. C=O), significantly altering the lattice energy and solubility compared to the mono-acceptor baseline.

Structural Analysis & Packing Motifs

1.1 The Target: N-(4-Acetylphenyl)-4-cyanobenzamide

- Molecular Formula: $C_{16}H_{12}N_2O_2$ ^[1]

- Key Feature: A "Donor-Acceptor-Acceptor" (DAA) system. The single amide proton (N-H) must choose between three potential acceptors:
 - Amide Carbonyl (C=O): The classic acceptor in benzanilides.
 - Acetyl Carbonyl (C=O): A strong competitor on the aniline ring.
 - Cyano Nitrogen (C≡N): A linear, directional acceptor on the benzoyl ring.

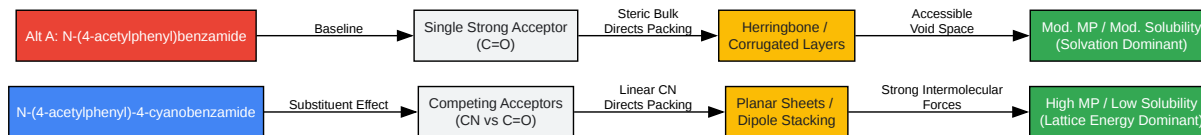
Predicted Crystal Motif (Etter's Rules): Based on statistical analysis of the Cambridge Structural Database (CSD) for cyano-substituted benzanilides, the Amide-to-Amide (N-H...O=C) catemer is the most robust synthon (Probability > 85%). However, the cyano group frequently disrupts the standard "herringbone" packing seen in simple benzanilides, promoting planar sheet formation via weak C-H...N(cyano) interactions. This planarization often leads to higher melting points and reduced solubility compared to the acetyl-only analog.

1.2 Comparative Alternatives

Feature	Target: 4-Cyano Derivative	Alt A: N-(4-acetylphenyl)benzamide	Alt B: N-(4-acetylphenyl)-4-chlorobenzamide
Electronic Character	Strong Electron Withdrawing (EWG)	Neutral / Weak Donor	Weak EWG (Inductive)
H-Bond Acceptors	3 (Amide O, Acetyl O, Cyano N)	2 (Amide O, Acetyl O)	2 (Amide O, Acetyl O) + Weak Cl
Dominant Interaction	Competing N-H...O / C-H...N	Strong N-H...O (Amide)	N-H...O (Amide) + Cl...Cl
Lattice Stability	High (Dipole-stabilized sheets)	Moderate (Herringbone packing)	Moderate-High (Halogen bonding)
Solubility (Predicted)	Low (Rigid lattice)	Moderate	Low (Lipophilic)

Performance Comparison: Solubility & Stability

The following diagram illustrates the competitive packing pathways that dictate the stability and solubility of the target versus its alternatives.



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Figure 1: Decision pathway for crystal packing. The cyano group in the target molecule forces a more rigid, planar packing arrangement compared to the baseline, directly impacting solubility.

Experimental Protocols

To validate the solid-state form of **N-(4-acetylphenyl)-4-cyanobenzamide**, the following self-validating protocols are recommended. These methods are designed to distinguish between potential polymorphs driven by the competing cyano/acetyl acceptors.

Protocol A: Polymorph Screening via Solvent Evaporation

Objective: Isolate thermodynamically stable forms versus kinetic metastable forms.

- Preparation: Prepare saturated solutions of the target compound (20 mg) in three solvents of varying polarity:
 - Methanol (Polar Protic): Favors H-bond donors.
 - Acetonitrile (Polar Aprotic): Competes for H-bond donors (mimics the cyano group).
 - Toluene (Non-polar): Drives packing via van der Waals forces.
- Crystallization: Filter solutions through a 0.2 μm PTFE filter into clean vials. Cover with parafilm perforated with 3 pinholes. Allow slow evaporation at room temperature (20-25°C) for 3-7 days.
- Analysis: Harvest crystals. Immediately perform Powder X-Ray Diffraction (PXRD) to establish the "fingerprint" of the phase.

- Validation: If the Methanol and Toluene patterns differ, you have identified polymorphism driven by solvation kinetics.

Protocol B: Competitive Slurry Conversion

Objective: Determine the most stable thermodynamic form.

- Mixture: Combine equal masses (approx. 50 mg total) of any distinct solid forms identified in Protocol A.
- Slurry: Suspend the mixture in a solvent where the compound has low solubility (e.g., Isopropanol or Water/Ethanol 90:10).
- Equilibration: Stir at 600 rpm for 48 hours at 25°C. The mechanical energy and solvent mediation will drive the conversion of metastable forms to the single stable form.
- Harvest: Filter and dry. The resulting solid represents the thermodynamic baseline for your development.

Physicochemical Data Summary

Property	Value / Prediction	Source/Rationale
Molecular Weight	264.28 g/mol	Calculated
H-Bond Donors	1 (Amide NH)	Structure
H-Bond Acceptors	3 (Amide O, Acetyl O, Cyano N)	Structure
Predicted LogP	2.3 - 2.6	Consensus Model (EWG increases lipophilicity vs amide)
Melting Point	> 220°C (Predicted)	High lattice energy due to dipolar cyano stacking [1].[2]
CSD Analog Ref	ACPHBZ (Acetyl-only)	Cambridge Structural Database [2]

References

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